molecular formula C17H20ClNOS B11142519 1-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)pyrrolidine

1-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)pyrrolidine

Cat. No.: B11142519
M. Wt: 321.9 g/mol
InChI Key: ATNVRRRZGHUBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)pyrrolidine is a complex organic compound that features a benzothiophene core substituted with a tert-butyl group and a chlorine atom, along with a pyrrolidine ring attached via a carbonyl group

Preparation Methods

The synthesis of 1-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors. The tert-butyl and chlorine substituents are introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the pyrrolidine ring through a condensation reaction with a suitable amine derivative under controlled conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pH conditions to facilitate the desired transformations.

Scientific Research Applications

1-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials for various industrial applications

Mechanism of Action

The mechanism of action of 1-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets. The benzothiophene core can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring may form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific context of its application and the molecular targets being studied .

Comparison with Similar Compounds

1-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)pyrrolidine can be compared with other benzothiophene derivatives and pyrrolidine-containing compounds:

Properties

Molecular Formula

C17H20ClNOS

Molecular Weight

321.9 g/mol

IUPAC Name

(6-tert-butyl-3-chloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C17H20ClNOS/c1-17(2,3)11-6-7-12-13(10-11)21-15(14(12)18)16(20)19-8-4-5-9-19/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

ATNVRRRZGHUBBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.